molecular formula C21H21Cl2F3N2O3 B11488421 N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide

N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide

Cat. No.: B11488421
M. Wt: 477.3 g/mol
InChI Key: XAXPBUBKGWUDJO-UHFFFAOYSA-N
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Description

N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl group and the acetyl group. The final step involves the coupling of the pyrrolidine derivative with 2,4-dichlorobenzoyl chloride under appropriate conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the trifluoromethyl and dichlorobenzamide groups play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide: shares similarities with other pyrrolidine and benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the dichlorobenzamide moiety contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C21H21Cl2F3N2O3

Molecular Weight

477.3 g/mol

IUPAC Name

N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-2,4-dichlorobenzamide

InChI

InChI=1S/C21H21Cl2F3N2O3/c1-11-17(12(2)29)20(21(24,25)26,19(31)28(11)14-6-4-3-5-7-14)27-18(30)15-9-8-13(22)10-16(15)23/h8-10,14H,3-7H2,1-2H3,(H,27,30)

InChI Key

XAXPBUBKGWUDJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1C2CCCCC2)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C

Origin of Product

United States

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